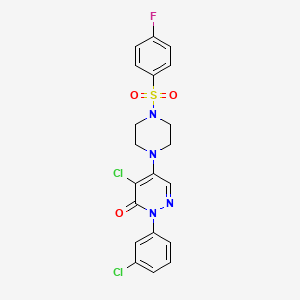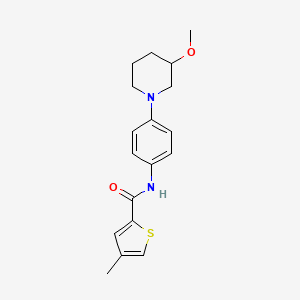
(6-Fluoro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as “(6-Fluoro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone”, has been a topic of interest in medicinal chemistry research . Quinoline derivatives are synthesized by chemists through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against the typical drugs in the market .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Fluorescent Labeling Reagents
A study by Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone, exhibiting strong fluorescence across a wide pH range in aqueous media. This compound's stability and significant Stokes' shift make it suitable for biomedical analysis, including fluorescent labeling of carboxylic acids, demonstrating potential applications in sensitive detection methods in biochemistry and cell biology Hirano et al., 2004.
Antitumor Activity
Tang and Fu (2018) synthesized a compound with a similar structural motif, showing inhibition against various cancer cell lines. This research underscores the potential of morpholino-quinoline derivatives in developing new anticancer agents Tang & Fu, 2018.
Tubulin Polymerization Inhibitors
Srikanth et al. (2016) designed 2-anilino-3-aroylquinolines as potent inhibitors of tubulin polymerization, with significant antiproliferative activity against various cancer cell lines. These findings reveal the therapeutic potential of quinoline derivatives in cancer treatment, particularly in targeting microtubule dynamics Srikanth et al., 2016.
Imaging Agents for Parkinson's Disease
Wang et al. (2017) explored the synthesis of a quinoline derivative as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, highlighting the compound's utility in neurological research and diagnostics Wang et al., 2017.
Antibacterial Activity
A study by Jinbo et al. (1994) synthesized thiazolopyrazine-incorporated tetracyclic quinolone derivatives with potent in vitro and in vivo antibacterial activity, especially against MRSA strains. This research points to the potential of quinoline-based compounds in addressing antibiotic resistance Jinbo et al., 1994.
Safety and Hazards
The safety and hazards associated with “(6-Fluoro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone” are not explicitly mentioned in the retrieved papers. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
The future directions in the research of quinoline derivatives like “(6-Fluoro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone” involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The goal is to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Properties
IUPAC Name |
[6-fluoro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S/c1-28-15-3-2-4-16(12-15)30(26,27)20-17-11-14(22)5-6-19(17)23-13-18(20)21(25)24-7-9-29-10-8-24/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKKOEPBRTZNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2808395.png)
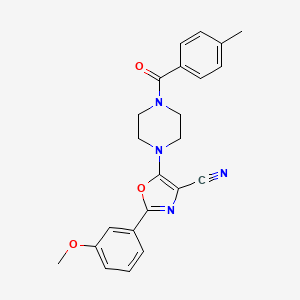
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2808398.png)

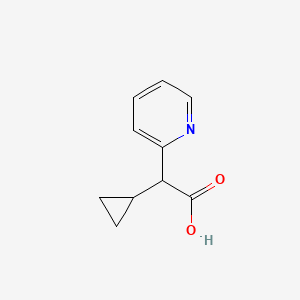
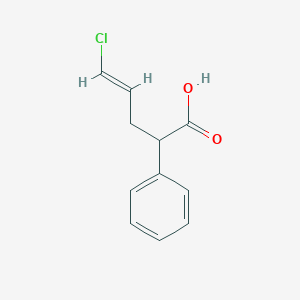
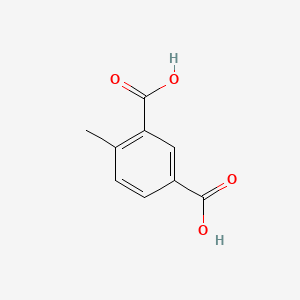
![N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2808406.png)
![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)
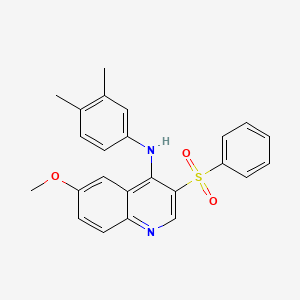
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)

